molecular formula C16H23N7S B2692487 2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine CAS No. 2415511-50-9

2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine

Cat. No.: B2692487
CAS No.: 2415511-50-9
M. Wt: 345.47
InChI Key: NDDAHMGGNQUGOP-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. It also contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s known for its wide range of biological activities. The presence of a thiadiazole ring could potentially contribute to the compound’s reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes a pyrimidine ring which is substituted with a piperazine ring and a thiadiazole ring. The piperazine ring is substituted with a cyclopropyl group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. The pyrimidine ring, for example, is known to undergo reactions with electrophiles. The piperazine ring can act as a bidentate ligand in coordination chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of a piperazine ring could potentially make the compound basic .

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given its complex structure and the presence of several functional groups that are common in pharmaceuticals, it could be of interest in drug discovery and development. Further studies would be needed to explore its potential uses .

Properties

IUPAC Name

2-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7S/c1-3-17-13-10-11(2)18-15(19-13)22-6-8-23(9-7-22)16-21-20-14(24-16)12-4-5-12/h10,12H,3-9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDAHMGGNQUGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NN=C(S3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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